molecular formula C10H9BrF2O2S B15385257 1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one

1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one

Cat. No.: B15385257
M. Wt: 311.14 g/mol
InChI Key: LQZQITFREOCAGT-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is a useful research compound. Its molecular formula is C10H9BrF2O2S and its molecular weight is 311.14 g/mol. The purity is usually 95%.
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Biological Activity

1-Bromo-1-(2-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H9BrF2O2S and a molecular weight of 311.14 g/mol. This compound is notable for its potential biological activities, which have implications in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms, efficacy against various biological targets, and safety profiles.

  • Molecular Formula : C10H9BrF2O2S
  • Molecular Weight : 311.14 g/mol
  • CAS Number : 1803723-27-4
  • Structural Formula :
    BrC O C(CF2O)C6H4SH\text{Br}-\text{C O }-\text{C}(\text{CF}_2\text{O})-\text{C}_6\text{H}_4\text{SH}

Biological Activity Overview

The biological activities of this compound have not been extensively documented in primary literature; however, related compounds in the same chemical class (brominated phenyl ketones) exhibit a range of biological properties including antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Studies on structurally similar compounds suggest that brominated phenyl derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar functional groups have shown effectiveness against various bacterial strains.

Anticancer Activity

Research indicates that compounds featuring bromine and sulfur functionalities can interact with cellular mechanisms involved in cancer progression. A study exploring the cytotoxic effects of related pyrazole derivatives demonstrated enhanced activity in breast cancer cell lines when combined with conventional chemotherapeutics like doxorubicin, suggesting a potential synergistic effect .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated pyrazole derivatives showing notable antimicrobial and antioxidant activity, suggesting similar potential for brominated derivatives .
Goulioukina et al. (2016)Evaluated the anticancer effects of brominated pyrazoles in MCF-7 and MDA-MB-231 cell lines, highlighting the importance of halogen substituents in enhancing cytotoxicity .
Parish et al. (1984)Focused on the synthesis of pyrazole derivatives with reported antifungal activity against multiple pathogens, indicating a broader scope for biological applications .

Safety Profile

The safety data sheet indicates that this compound should be handled with care due to potential irritant properties upon contact with skin or mucous membranes. Proper laboratory safety protocols must be followed to mitigate exposure risks .

Properties

Molecular Formula

C10H9BrF2O2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-bromo-1-[2-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2S/c1-5(14)8(11)6-3-2-4-7(16)9(6)15-10(12)13/h2-4,8,10,16H,1H3

InChI Key

LQZQITFREOCAGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)S)OC(F)F)Br

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.